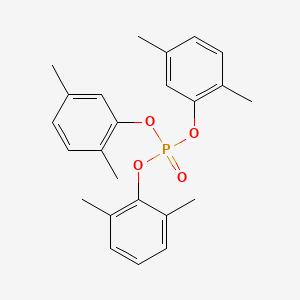
Bis(2,5-xylyl) 2,6-xylyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-xylyl) 2,6-xylyl phosphate is a chemical compound with the molecular formula C24H27O4P. It is composed of 24 carbon atoms, 27 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Bis(2,5-xylyl) 2,6-xylyl phosphate typically involves the reaction of phosphorus oxychloride with 2,5-xylenol and 2,6-xylenol. The reaction is carried out in the presence of a catalyst and a solvent at elevated temperatures. The process involves heating phosphorus oxychloride, a catalyst, a water absorbent, and a solvent to 110-115°C, followed by the dropwise addition of 2,5-xylenol and 2,6-xylenol. The reaction mixture is then heated to 145-150°C to obtain the desired product .
Analyse Chemischer Reaktionen
Bis(2,5-xylyl) 2,6-xylyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding phosphates and phenols .
Wissenschaftliche Forschungsanwendungen
Bis(2,5-xylyl) 2,6-xylyl phosphate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. Additionally, in the industry, it is used as a flame retardant and plasticizer due to its stability and resistance to heat .
Wirkmechanismus
The mechanism of action of Bis(2,5-xylyl) 2,6-xylyl phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Bis(2,5-xylyl) 2,6-xylyl phosphate can be compared with other similar compounds such as Bis(2,6-xylyl) 2,5-xylyl phosphate and Bis(2-ethylhexyl) phosphate. While these compounds share some structural similarities, this compound is unique in its specific arrangement of xylyl groups and its resulting properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
73179-49-4 |
|---|---|
Molekularformel |
C24H27O4P |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
bis(2,5-dimethylphenyl) (2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-10-12-18(3)22(14-16)26-29(25,27-23-15-17(2)11-13-19(23)4)28-24-20(5)8-7-9-21(24)6/h7-15H,1-6H3 |
InChI-Schlüssel |
MLQDYCDXZXXXKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


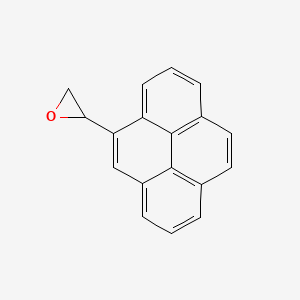
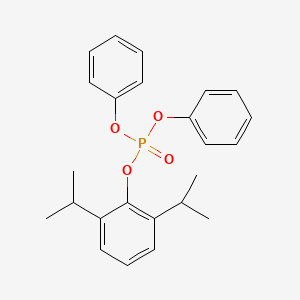

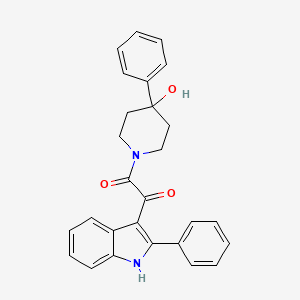
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)


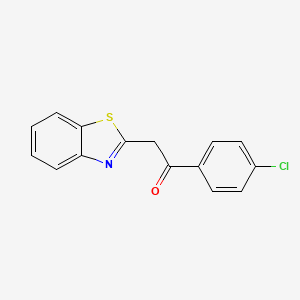
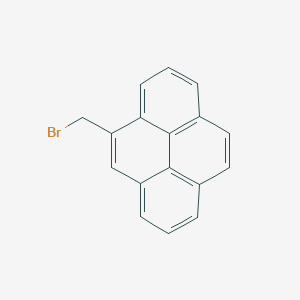
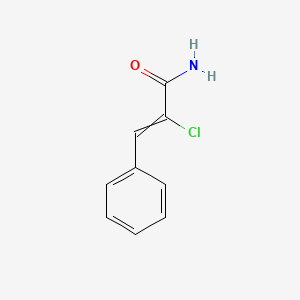
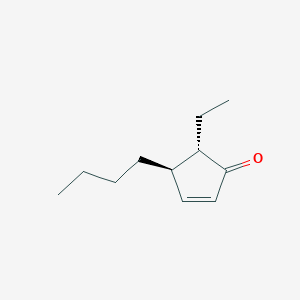

![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
